![molecular formula C19H19N3O4 B2984641 N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-11-3](/img/structure/B2984641.png)
N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
“N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle . Quinazolines are found in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups including an amide, an ether, and a quinazoline. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, reactions at the benzylic position (the carbon next to the aromatic ring) are common .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like the amide and ether in this compound would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure is conducive to reactions involving C-H functionalization , which is a cornerstone in constructing complex organic molecules. Additionally, it can participate in hetero-hetero bond formations , contributing to the synthesis of diverse heterocyclic frameworks .
Medicinal Chemistry
In medicinal chemistry, this quinazoline derivative is a key intermediate in the synthesis of various pharmacologically active molecules. One notable application is in the production of Lacosamide , an anticonvulsant drug used for treating epilepsy and pain. The compound serves as a precursor in the synthesis scheme for Lacosamide, highlighting its importance in drug development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-10-9-22-18(24)15-8-7-14(11-16(15)21-19(22)25)17(23)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJNXRZJJZGQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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